3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile
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Overview
Description
3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . This compound is characterized by a cyclopropyl ring substituted with four methyl groups and a nitrile group attached to a propanone moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with appropriate reagents to introduce the nitrile and ketone functionalities. One common method involves the use of a dehydration agent such as thionyl chloride (SOCl2) to convert the carboxylic acid to the corresponding acyl chloride, followed by reaction with a nitrile source like sodium cyanide (NaCN) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize yield and purity. The final product is typically purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)butanenitrile
- 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)pentanenitrile
- 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)hexanenitrile
Uniqueness
3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the tetramethylcyclopropyl group enhances its stability and reactivity compared to similar compounds, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(2)8(10(9,3)4)7(12)5-6-11/h8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIDYFURFYSFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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